6-Methoxy-2-naphthaldehyde

概述

描述

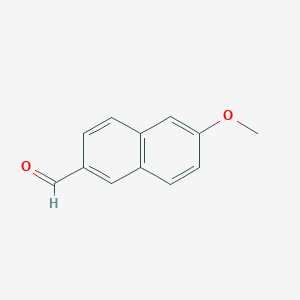

6-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the sixth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 6-Methoxy-2-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

This method employs cuprous halide catalysts (CuCl/CuI) in dimethyl sulfoxide (DMSO) or 1,4-dioxane under oxygen (e.g., air) to oxidize 6-methoxy-2-acetonaphthone to the aldehyde .

| Parameter | Optimal Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst (CuCl) | 1:1 molar ratio to substrate | 92.9% | 98% |

| Solvent | DMSO | – | – |

| Temperature | 120°C | – | – |

| Reaction Time | 24–48 hours | – | – |

| Oxygen Source | Compressed air | – | – |

Key Findings :

-

Higher catalyst loadings (1.0 eq CuCl) improve yield and purity .

-

Air as the oxygen source reduces costs compared to pure O₂ .

-

Post-treatment involves ethyl acetate extraction and recrystallization .

Bromination/Formylation Route

An alternative synthesis starts with bromination of 2-methoxynaphthalene, followed by formylation using N,N-dimethylformamide (DMF) and n-butyllithium :

-

Bromination :

-

Reactant: 2-Methoxynaphthalene + Br₂ in glacial acetic acid (≤30°C).

-

Product: 6-Bromo-2-methoxynaphthalene.

-

-

Formylation :

Challenges :

Oxidative Decarboxylation Pathways

Under UV light, this compound forms a radical cation intermediate in the presence of CCl₄, leading to oxidative decarboxylation products :

Mechanism :

-

Photoexcitation generates a singlet state.

-

Electron transfer to CCl₄ produces a radical cation.

Key Insight :

Industrial-Scale Production Data

A 1000L reactor trial using catalytic oxidation achieved:

| Metric | Value |

|---|---|

| Batch Size | 150 kg |

| Yield | 95.0% |

| Purity | 98.3% |

| Maximum Impurity | 0.85% |

Process Notes :

Reaction Optimization Insights

科学研究应用

Diagnostic Applications

6-Methoxy-2-naphthaldehyde serves as a diagnostic reagent in tumor studies, particularly involving aldehyde dehydrogenase (ALDH) enzymes. This compound is instrumental in examining the activity of ALDH in various biological contexts, including cancer research. It has been identified as a substrate for salivary aldehyde dehydrogenase (sALDH), with a low Michaelis constant (Km) value of 0.24 mM, indicating its effectiveness as a substrate for enzymatic reactions .

Case Study: Tumor Studies

In studies focusing on tumor biology, this compound has been utilized to assess the role of ALDH enzymes in cancer cell metabolism. The compound's ability to form fluorescent substrates allows researchers to monitor enzyme activity and its implications in tumor progression and treatment resistance .

Organic Synthesis

This compound is widely used in organic synthesis , particularly for creating fluorescent substrates that are valuable in inhibition studies related to hypertension and vascular inflammation. The photophysical properties of this compound have been explored to understand its behavior under various conditions, which aids in the development of new therapeutic agents .

Applications in Synthesis

- Fluorescent Probes : The compound can be modified to create fluorescent probes that help visualize biological processes at the cellular level.

- Intermediate for Drug Synthesis : It acts as an intermediate in the synthesis of nabumetone, a non-steroidal anti-inflammatory drug (NSAID), enhancing the compound's relevance in medicinal chemistry .

Pharmaceutical Applications

As an intermediate in the synthesis of nabumetone, this compound plays a crucial role in the pharmaceutical industry. Nabumetone is used to treat conditions like osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties. The synthesis pathways of nabumetone often involve this compound as a key precursor, showcasing its importance in drug formulation .

Case Study: Nabumetone Synthesis

Research has highlighted various synthetic methods for producing this compound that are more environmentally friendly and economically viable compared to traditional methods that involve toxic reagents like dimethyl sulfate . These advancements not only improve yield but also reduce environmental impact.

Photophysical Studies

Photophysical studies have revealed insights into the behavior of this compound under light exposure. The compound undergoes photodecarboxylation, leading to the generation of reactive intermediates that can be harnessed for further chemical transformations . This property is particularly useful in developing light-responsive materials and drugs.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Diagnostic Reagent | Used in tumor studies involving ALDH enzymes; effective substrate for sALDH |

| Organic Synthesis | Forms fluorescent substrates; intermediate for drug synthesis |

| Pharmaceutical Intermediate | Key precursor for nabumetone; enhances anti-inflammatory drug formulations |

| Photophysical Research | Studies reveal photodecarboxylation and potential for reactive intermediate generation |

作用机制

The mechanism of action of 6-Methoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways:

相似化合物的比较

- 6-Hydroxy-2-naphthaldehyde

- 2-Naphthaldehyde

- 4-Methoxy-1-naphthaldehyde

- 1-Naphthaldehyde

Comparison: 6-Methoxy-2-naphthaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions .

生物活性

6-Methoxy-2-naphthaldehyde is a compound with significant biological activity, primarily studied for its role in enzymatic reactions and potential therapeutic applications. This article provides a detailed overview of its biological properties, including enzyme kinetics, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized from 2-acetyl-6-methoxynaphthalene through a series of reactions involving oxidation and reduction processes. The overall yield of this synthesis can reach approximately 73.2% when using selective oxidation methods with manganese dioxide (MnO2) . The compound is characterized by its ability to act as a substrate for various enzymes, particularly aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes.

Enzyme Kinetics

This compound serves as an important substrate in the study of enzyme kinetics, particularly for human aldehyde dehydrogenase (hsALDH). Kinetic studies have shown that it exhibits varying Michaelis constant () values depending on the specific isoform of ALDH being examined. For instance, values reported include 147.7 µM, 5.31 µM, and 0.71 µM, indicating its affinity for different ALDH isoforms .

The compound's role as a fluorogenic substrate allows for continuous monitoring of ALDH activity in biological samples, facilitating research into the enzyme's function in drug metabolism and the potential cytotoxicity of certain compounds .

Applications in Medicinal Chemistry

This compound is not only a substrate for enzymatic reactions but also a key intermediate in the synthesis of pharmacologically active compounds such as Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID). Nabumetone is known for its lower gastrointestinal toxicity compared to traditional NSAIDs . The compound's utility in organic synthesis extends to the formation of fluorescent substrates that can be used in inhibition studies related to hypertension and vascular inflammation .

Case Studies

- Fluorimetric Assays : A study utilized this compound in fluorimetric assays to determine ALDH activity in rat tissues. This approach demonstrated the compound's effectiveness in monitoring enzymatic reactions that are critical for understanding drug metabolism .

- Photophysical Studies : Research on the photophysical properties of related naphthalene derivatives has provided insights into their behavior under UV light exposure. Such studies are crucial for evaluating the safety and efficacy of drugs that may undergo photodegradation .

- Toxicological Investigations : Given its role as a substrate for ALDH, investigations into the cytotoxic effects of compounds metabolized by this enzyme have highlighted the importance of this compound in assessing drug safety profiles .

Summary of Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methoxy-2-naphthaldehyde?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or formylation of methoxy-substituted naphthalenes. For example, one protocol uses 6-methoxynaphthalene with methyl(triphenylphosphoranylidene)acetate in toluene under reflux (120°C, 18 hours) to yield the enoate intermediate, which is further processed . Another method employs pyridine hydrochloride in 1-methyl-2-pyrrolidinone (NMPO) at 110°C for 24 hours, followed by aqueous workup . Yields vary depending on solvent choice and catalyst activity, with purity ensured via preparative HPLC .

Q. How is this compound utilized in enzymatic assays to study aldehyde dehydrogenase activity?

- Methodological Answer : this compound serves as a fluorogenic substrate in continuous fluorimetric assays for cytosolic aldehyde dehydrogenase (ALDH). Oxidation of the compound generates a fluorescent product (6-methoxy-2-naphthoic acid), monitored at excitation/emission wavelengths of 330/465 nm. This method enables real-time kinetic analysis of enzyme activity in rat liver homogenates or recombinant enzymes, with sensitivity down to nanomolar concentrations . Control experiments without enzymes are critical to account for intrinsic fluorescence .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under EU-GHS as harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Researchers must use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers at 2–8°C, avoiding prolonged exposure to light. Disposal requires incineration by certified waste handlers, adhering to local regulations for halogenated organics . Toxicity studies indicate moderate aquatic hazard (H413), necessitating containment to prevent environmental release .

Q. What analytical techniques are commonly employed to quantify this compound in biological samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment . For biological matrices (e.g., cell lysates), LC-MS/MS using a C18 column and electrospray ionization (negative mode) provides sub-ppm sensitivity. Fluorimetry is preferred for enzymatic assays due to its low detection limit (0.1 µM) . Calibration curves must account for matrix effects, validated via spike-and-recovery experiments .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in organic reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models the electronic structure and regioselectivity. For instance, Fukui indices calculated via Mulliken charge analysis predict electrophilic attack at the aldehyde carbon, while natural bond orbital (NBO) analysis explains steric effects from the methoxy group . Exact exchange terms improve accuracy in atomization energy predictions (average error <2.4 kcal/mol) .

Q. What strategies can optimize the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Regioselectivity in reactions like Mannich or Grignard additions is controlled by steric and electronic factors. The methoxy group at position 6 directs nucleophiles to the less hindered position 1 of the naphthalene ring. Acidic conditions (e.g., trifluoroacetic acid) enhance electrophilicity at the aldehyde via protonation, while bulky Lewis acids (e.g., TiCl₄) stabilize transition states for β-addition . Kinetic studies using in situ IR or NMR monitor intermediate formation to adjust reaction times and temperatures .

Q. How do researchers interpret contradictory data in kinetic studies involving this compound-based enzyme inhibition?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., ±20% in fluorimetric assays) arise from enzyme source variability (human vs. rat sEH) or inhibitor solubility limits . Control experiments must verify substrate stability under assay conditions. Data normalization to vehicle-treated controls and triplicate repeats minimize variability. For compounds with IC₅₀ >50 µM, solubility testing via nephelometry is essential to exclude false negatives .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining yield and purity?

- Methodological Answer : Scale-up challenges include exothermic reactions during acylation and byproduct formation from over-oxidation. Continuous flow reactors improve heat dissipation and reduce side reactions compared to batch processes . Purification via fractional crystallization (hexane/ethyl acetate) or simulated moving-bed (SMB) chromatography enhances yield (>85%). Purity is validated by GC-MS or ¹H-NMR, ensuring residual solvents (e.g., NMPO) are below ICH Q3C limits .

属性

IUPAC Name |

6-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBLASFLFFMMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057721 | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-33-6 | |

| Record name | 6-Methoxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-naphthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9244L5L5ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。